N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 1206825-36-6
VCID: VC8458542
InChI: InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
SMILES: CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS No.: 1206825-36-6

Cat. No.: VC8458542

Molecular Formula: C13H19N5

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 1206825-36-6

Specification

CAS No. 1206825-36-6
Molecular Formula C13H19N5
Molecular Weight 245.32 g/mol
IUPAC Name N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1
Standard InChI Key XRIARWQZLGCQDM-GXSJLCMTSA-N
Isomeric SMILES C[C@H]1CCNC[C@H]1N(C)C2=NC=NC3=C2C=CN3
SMILES CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3
Canonical SMILES CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolo[2,3-d]pyrimidine core, a bicyclic heteroaromatic system fused from pyrrole and pyrimidine rings, substituted at the 4-position by an N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)amine group . The stereochemistry of the piperidine moiety—specifically the (3R,4R) configuration—is critical for its biological activity, as it influences binding affinity to JAK enzymes . The SMILES notation \text{CC1CCNC[C@@H]1N(C)C1=C2C=CNC2=NC=N1 accurately captures its three-dimensional structure, highlighting the chiral centers at positions 3 and 4 of the piperidine ring .

Physicochemical Characteristics

Key physicochemical parameters include a topological polar surface area (TPSA) of 56.84 Ų and a calculated logP (octanol-water partition coefficient) of 1.39, suggesting moderate lipophilicity and potential blood-brain barrier permeability . The compound’s solubility is enhanced in its dihydrochloride salt form (CAS 1260590-51-9), which is commonly used in pharmaceutical formulations to improve bioavailability . Hydrogen bond donors and acceptors total 2 and 4, respectively, aligning with Lipinski’s rule of five for drug-like molecules .

PropertyValueSource
Molecular FormulaC13H19N5\text{C}_{13}\text{H}_{19}\text{N}_5
Molecular Weight245.32 g/mol
TPSA56.84 Ų
logP1.39
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Synthesis and Production

Synthetic Pathways

Pharmacological Relevance

Role in Tofacitinib Synthesis

As a direct precursor to tofacitinib (CP-690,550), this intermediate undergoes further functionalization, including cyanoacetylation, to yield the final active pharmaceutical ingredient . The (3R,4R) stereochemistry is retained throughout subsequent steps, ensuring optimal interaction with the JAK3 ATP-binding pocket .

Structure-Activity Relationships (SAR)

  • Piperidine Substitution: The 4-methyl group on the piperidine ring enhances metabolic stability by sterically hindering oxidative degradation .

  • N-Methylation: Methylation of the amine reduces basicity, improving membrane permeability and oral bioavailability .

  • Pyrrolopyrimidine Core: The planar aromatic system facilitates π-π stacking interactions with hydrophobic residues in the kinase domain .

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H}-NMR confirms the presence of characteristic signals for the pyrrolopyrimidine protons (δ 8.2–8.5 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm) .

  • Mass Spectrometry: High-resolution MS (HRMS) exhibits a molecular ion peak at m/z 245.32 ([M+H]+^+), consistent with the molecular formula .

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